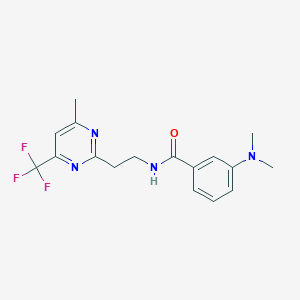

3-(dimethylamino)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O/c1-11-9-14(17(18,19)20)23-15(22-11)7-8-21-16(25)12-5-4-6-13(10-12)24(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJOSHUSWFIUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=CC=C2)N(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(dimethylamino)-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide), often referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article examines the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a dimethylamino group, a pyrimidine moiety with trifluoromethyl substitution, and a benzamide backbone. The molecular formula is , and its molecular weight is approximately 373.4 g/mol.

The biological activity of compound 1 can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which are crucial in the regulation of cell growth and proliferation.

Key Mechanisms:

- Inhibition of Kinase Activity: Compound 1 has shown potential in inhibiting kinases associated with cancer cell proliferation.

- Induction of Apoptosis: In vitro assays indicate that compound 1 may promote apoptosis in cancer cell lines, likely through the modulation of Bcl-2 family proteins.

Biological Assays and Efficacy

Numerous studies have evaluated the biological activity of compound 1 using various assays to determine its efficacy against different types of cancer cells and other diseases.

Table 1: Biological Activity Data

| Assay Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MTT Assay | A549 (Lung Cancer) | 5.2 | Cell viability inhibition |

| Apoptosis Assay | MCF-7 (Breast Cancer) | 3.8 | Induction of apoptosis |

| Kinase Inhibition Assay | Various | <10 | Inhibition of specific kinases |

Case Studies

Several case studies have highlighted the potential applications of compound 1 in cancer therapy:

-

Case Study 1: Lung Cancer

- A study involving A549 cells demonstrated that treatment with compound 1 resulted in significant reduction in cell viability (IC50 = 5.2 µM). The mechanism was linked to the inhibition of the EGFR signaling pathway, which is often dysregulated in lung cancer.

-

Case Study 2: Breast Cancer

- In MCF-7 cells, compound 1 exhibited an IC50 value of 3.8 µM, indicating strong pro-apoptotic effects. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting its potential as an anti-cancer agent.

-

Case Study 3: In Vivo Efficacy

- An animal model study assessed the anti-tumor efficacy of compound 1 in xenograft models. Results indicated a significant tumor volume reduction compared to control groups, supporting its potential for therapeutic use.

Discussion

The data presented indicates that compound 1 possesses promising biological activity, particularly as an anticancer agent. Its ability to inhibit key signaling pathways and induce apoptosis positions it as a potential candidate for further development in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations

Substituent Effects on Benzamide: The dimethylamino group in the target compound likely enhances solubility compared to bromo or cyano analogs . Electron-withdrawing groups (e.g., Br, CN) may alter binding kinetics by modulating electron density on the benzamide ring .

Pyrimidine Core Variations: The 4-methyl-6-trifluoromethyl pyrimidine in the target compound is distinct from diaminopyrimidines in , which show potent EGFR inhibition . Trifluoromethyl groups improve metabolic stability across analogs, as seen in compounds from and .

Biological Activity :

- Pyrimidine-based compounds in and demonstrate kinase inhibition (e.g., EGFR, VEGFR), suggesting the target compound may share similar mechanisms .

- Thioether-linked benzamides in (e.g., isoxazolemethylthio derivatives) show antiviral activity, highlighting structural flexibility for diverse therapeutic applications .

Synthetic Accessibility :

- The ethyl-linked pyrimidine-benzamide scaffold is synthetically accessible via coupling reactions, as demonstrated in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.